molecular formula C22H15Cl3F3N3O2 B2999928 1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one CAS No. 1092345-97-5

1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one

Cat. No.: B2999928
CAS No.: 1092345-97-5
M. Wt: 516.73
InChI Key: IKJWEGBWHPAGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one is a complex organic compound featuring a unique combination of benzyl, dichlorophenyl, and trifluoromethylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base.

    Attachment of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dichlorophenyl group is introduced using chlorinated aromatic compounds.

    Incorporation of the Trifluoromethylpyridinyl Group: This is typically done through nucleophilic aromatic substitution reactions, where the pyridinyl group is introduced using trifluoromethylated pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups like chlorine and trifluoromethyl.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.

    Biology: It may be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(3,5-dichlorophenyl)imidazolidin-2-one: Lacks the trifluoromethylpyridinyl group, which may reduce its potency or specificity in certain applications.

    3-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one: Lacks the benzyl group, potentially affecting its binding affinity and pharmacokinetic properties.

Uniqueness

1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

This detailed overview highlights the significance of this compound in modern research and industry

Properties

IUPAC Name

1-benzyl-3-[3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3F3N3O2/c23-16-9-15(31-7-6-30(21(31)32)12-13-4-2-1-3-5-13)10-17(24)19(16)33-20-18(25)8-14(11-29-20)22(26,27)28/h1-5,8-11H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJWEGBWHPAGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)C3=CC(=C(C(=C3)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.